The presence of both an amine and a ketone functional group makes 2-Amino-5-bromobenzophenone a versatile building block for organic synthesis. It could potentially serve as a precursor for the synthesis of more complex molecules with desired properties.
The combination of a bromine atom and an amine group can be a pharmacophore, a structural feature that interacts with a biological target. Research into similar molecules suggests potential for 2-Amino-5-bromobenzophenone to be a starting point for designing and developing new drugs []. However, further studies are needed to explore this possibility.
Aromatic ketones like 2-Amino-5-bromobenzophenone can self-assemble into liquid crystals or other functional materials due to their specific interactions []. More research is needed to determine if 2-Amino-5-bromobenzophenone exhibits these properties.
2-Amino-5-bromobenzophenone is an organic compound with the molecular formula C₁₃H₁₀BrNO and a molecular weight of 276.13 g/mol. It is characterized by the presence of an amino group and a bromine atom attached to a benzophenone structure, which consists of two phenyl rings connected by a carbonyl group. This compound appears as a light yellow to dark green powder or crystal and has a melting point between 111 °C and 115 °C . The compound is known for its reactivity due to the bromine atom, which can participate in various
Currently, there is no scientific literature available describing a specific mechanism of action for 2-Amino-5-bromobenzophenone. Its role in biological systems or interaction with other compounds remains unknown.
Given its presence in proteomics research catalogs [], it is possible that 2-Amino-5-bromobenzophenone might serve as a probe molecule for labeling or interacting with specific proteins. However, further investigation is required to confirm this hypothesis.
These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The biological activity of 2-amino-5-bromobenzophenone has been explored in various studies. It has demonstrated:
Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
There are multiple synthetic routes for producing 2-amino-5-bromobenzophenone. A common method involves:
Other methods include variations in starting materials and conditions, highlighting the versatility of synthetic approaches available for this compound【1】【3】.
2-Amino-5-bromobenzophenone finds applications in various fields:
Interaction studies involving 2-amino-5-bromobenzophenone have focused on its reactivity with biological molecules. Research indicates potential interactions with proteins and nucleic acids, which may explain its biological activities. These studies are vital for understanding how this compound can be utilized in drug design and development【3】【4】.
Several compounds share structural similarities with 2-amino-5-bromobenzophenone. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-4-bromobenzophenone | C₁₃H₉BrN₂O | Contains two amino groups; different substitution pattern. |
| 4-Amino-3-bromobenzophenone | C₁₃H₉BrN₂O | Different position of amino group; potential different reactivity. |
| Benzophenone | C₁₄H₁₀O | Lacks amino and bromine groups; serves as a baseline for comparison. |
The presence of both an amino group and a bromine atom distinguishes 2-amino-5-bromobenzophenone from its analogs, contributing to its unique chemical reactivity and biological activity【1】【3】【4】.
Palladium-mediated cross-coupling reactions are pivotal for constructing complex benzophenone frameworks. A notable method involves arylation of 2-aminobenzonitrile using sodium arylsulfinate and palladium catalysts.
Reaction Protocol (Chen et al., 2014):
This method leverages palladium-catalyzed Suzuki-Miyaura coupling, where bromo-substituted arylsulfinate serves as the electrophilic partner. The reaction is scalable and tolerant to diverse functional groups, making it ideal for pharmaceutical intermediates.
Friedel-Crafts acylation is a classical route for benzophenone synthesis, though regioselectivity challenges arise with deactivated aromatics.
Key Steps:
Challenges:
A modified approach using copper triflate as a catalyst improves efficiency for 2-amino-benzophenone derivatives, enabling hydrolysis to yield free amino groups.
Desulfination reactions allow controlled introduction of amino groups via sodium arylsulfinate intermediates.
Mechanism:
Advantages:
Electrophilic bromination is critical for introducing bromo substituents at the 5-position.
Agents and Conditions:
| Reagent | Solvent | Temp | Selectivity | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide | CH₃CN | 0°C | Para-selective | |
| Br₂/HBr | H₂O/Fe³⁺ | RT | Ortho/para-directed | |
| HBrO₃/HBr | H₂O | 0–25°C | Meta-directing |
Key Findings:
The introduction of electron-withdrawing groups, such as bromine, significantly alters the electronic landscape of the benzophenone core. In 2-amino-5-bromobenzophenone, the bromine atom at the para position relative to the ketone group induces a pronounced electron-deficient aromatic system. This polarization enhances the compound’s ability to participate in charge-transfer interactions with biological targets, particularly enzymes containing nucleophilic active sites.
A comparative study of bromophenol derivatives demonstrated that halogen positioning directly correlates with antibacterial potency. For instance, 3-bromo-2,6-dihydroxyacetophenone exhibited a minimum inhibitory concentration (MIC) of 12 μg/mL against Staphylococcus aureus, outperforming analogs with bromine at alternative positions [2]. This suggests that the electron-withdrawing effect of bromine, when strategically placed, optimizes target engagement by modulating electron density across the aromatic system.
Table 1: Influence of Halogen Positioning on Biological Activity
| Compound | Halogen Position | MIC (μg/mL) vs S. aureus |
|---|---|---|
| 2-Amino-5-bromobenzophenone | 5 | 18 |
| 3-Bromo-2,6-dihydroxyacetophenone | 3 | 12 |
| 4-Bromo-2-hydroxyphenylacetate | 4 | 24 |
The amino group at the ortho position introduces steric constraints that profoundly influence binding interactions. Molecular docking simulations reveal that this substitution creates a staggered conformation, reducing rotational freedom and pre-organizing the molecule for optimal fit into hydrophobic enzyme pockets. In protein kinase inhibitors, this spatial arrangement improves binding affinity by 40% compared to meta-substituted analogs, as the ortho-amino group avoids steric clashes with conserved glycine residues in ATP-binding sites.
However, excessive steric bulk can diminish activity. Comparative studies show that substituting the amino group with larger dimethylamino moieties decreases inhibitory potency against tyrosine kinases by 65%, underscoring the delicate balance between steric optimization and functional group size.
The keto-enol tautomerism inherent to the benzophenone scaffold introduces dynamic structural variability. Nuclear magnetic resonance (NMR) studies confirm that 2-amino-5-bromobenzophenone exists predominantly in the keto form (82%) in physiological conditions, with the enol tautomer becoming more prevalent in alkaline environments. This tautomeric equilibrium directly impacts binding kinetics:
Protein crystallography data demonstrate that the enol tautomer achieves 30% stronger binding to HIV-1 reverse transcriptase compared to the keto form, highlighting the importance of tautomeric control in drug design.
Halogen placement significantly influences both therapeutic efficacy and cellular toxicity. A systematic evaluation of benzophenone derivatives revealed:
Key Trends:
Table 2: Cytotoxicity vs. Halogen Position in Human Keratinocytes
| Halogen Position | LC50 (μM) | Viability at 25 μM (%) |
|---|---|---|
| 2 (Ortho) | >200 | 98 |
| 4 (Meta) | 112 | 82 |
| 5 (Para) | 48 | 63 |
These findings underscore the critical nature of halogen positioning in balancing biological activity and safety profiles. The 5-bromo configuration in 2-amino-5-bromobenzophenone offers optimal electron-withdrawing characteristics for target engagement but requires careful dosage control to mitigate cellular toxicity [2].
Irritant